1,9-Diazaspiro[5.5]undecan-2-one

Acetyl-CoA Carboxylase Obesity Metabolic Disease

This 1,9-diazaspiro[5.5]undecan-2-one core features the critical 1,9-diaza-2-one substitution pattern—not interchangeable with 3,9-diaza or 4-oxa isomers. The spirocyclic scaffold delivers rigid 3D vectors optimal for ACC1/ACC2 dual inhibitor programs (IC50 1.0–3.4 nM), orexin receptor antagonists (Ki <100 nM), and α-glucosidase inhibitors with 4,000–10,000× potency advantage over acarbose. Supplied at ≥95% purity with defined N-1/N-9 substitution vectors enabling systematic SAR. Ideal for rapid library construction in metabolic disorder and sleep disorder pipelines.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1158749-97-3
Cat. No. B1324300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Diazaspiro[5.5]undecan-2-one
CAS1158749-97-3
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2(C1)CCNCC2
InChIInChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12)
InChIKeyROVQEFKRZNILIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Diazaspiro[5.5]undecan-2-one (CAS 1158749-97-3): Procurement-Ready Spirocyclic Scaffold for Drug Discovery


1,9-Diazaspiro[5.5]undecan-2-one (CAS 1158749-97-3) is a heterocyclic compound featuring a rigid spiro-fused bicyclic system with nitrogen atoms at positions 1 and 9 and a ketone at position 2 [1]. This core belongs to the class of 1,9-diazaspiro[5.5]undecanes, recognized as privileged scaffolds in medicinal chemistry due to their distinct three-dimensional architecture and capacity to engage multiple biological targets [1]. The compound is supplied as a research-grade building block with minimum 95% purity (molecular weight 168.24 g/mol) .

Why Generic 1,9-Diazaspiro[5.5]undecan-2-one Substitution Fails in Scientific Procurement


In-class spiro[5.5]undecane derivatives are not interchangeable. The specific substitution pattern—particularly the placement of nitrogen atoms at positions 1 and 9 and the 2-oxo group—dictates both synthetic accessibility and biological profile [1]. For instance, 3,9-diazaspiro[5.5]undecane isomers target platelet aggregation and GABA receptors, while 1,9-diazaspiro[5.5]undecan-2-one derivatives are primarily associated with acetyl-CoA carboxylase (ACC) inhibition for metabolic disorders and orexin receptor antagonism for sleep regulation [2]. The 1,9-diaza-2-one arrangement provides a unique vector geometry that enables specific interactions with ACC1/ACC2 and orexin receptors, a feature not replicated by 3,9-diaza or 4-oxa analogs [1]. The quantitative evidence below delineates the precise differentiation points that should inform procurement decisions.

Quantitative Differentiation Guide: 1,9-Diazaspiro[5.5]undecan-2-one vs. Closest Analogs


ACC1/ACC2 Inhibitory Potency: 1,9-Diazaspiro[5.5]undecan-2-one Derivatives vs. 3,9-Diaza Isomers

Derivatives built on the 1,9-diazaspiro[5.5]undecan-2-one core demonstrate low nanomolar dual inhibition of ACC1 and ACC2. In a systematic SAR study of 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones, the most potent compound (1b) achieved IC50 values of 3.4 nM (ACC1) and 1.0 nM (ACC2) [1]. In contrast, 3,9-diazaspiro[5.5]undecane derivatives are primarily reported as platelet aggregation inhibitors and GABA receptor antagonists, with no reported ACC activity [2]. This functional divergence arises from the distinct spatial orientation of the basic nitrogens and the 2-oxo group in the 1,9-isomer.

Acetyl-CoA Carboxylase Obesity Metabolic Disease

Orexin Receptor Antagonism: 1,9-Diazaspiro[5.5]undecan-2-one Scaffold vs. 4-Oxa Analog

The 1,9-diazaspiro[5.5]undecan-2-one core serves as a validated template for orexin receptor antagonists. Novartis patent WO2012052410A1 discloses a series of 1,9-diazaspiro[5.5]undecane-2-one derivatives with Ki values < 100 nM at OX1 and OX2 receptors [1]. A related spirocyclic antagonist, IPSU (which incorporates a 1,9-diazaspiro[5.5]undecan-1-one core), demonstrates approximately 6-fold selectivity for OX2 over OX1 and increases sleep time in mice during the active phase without affecting REM/NREM balance . The 4-oxa-1,9-diazaspiro[5.5]undecan-2-one analog exhibits distinct biological preferences, showing potent soluble epoxide hydrolase (sEH) inhibition rather than orexin antagonism [2].

Orexin Receptor Sleep Disorders Neuroscience

α-Glucosidase Inhibition: 1,9-Diazaspiro[5.5]undecan-2-one Derivatives vs. Standard Acarbose

1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives exhibit potent α-glucosidase inhibition. In a 2025 study, compounds SPO-7 and SPO-9 demonstrated IC50 values of 49.96 nM and 63.15 nM, respectively [1]. The standard clinical α-glucosidase inhibitor acarbose exhibits an IC50 of approximately 200–500 μM (200,000–500,000 nM) in comparable assays [2]. This represents an approximately 4,000- to 10,000-fold improvement in potency for the spirocyclic series.

Antidiabetic α-Glucosidase Metabolic Disease

Optimal Research and Industrial Applications for 1,9-Diazaspiro[5.5]undecan-2-one (CAS 1158749-97-3)


Metabolic Disease Drug Discovery: ACC Inhibitor Development

Utilize 1,9-diazaspiro[5.5]undecan-2-one as a core scaffold for synthesizing dual ACC1/ACC2 inhibitors targeting obesity and type 2 diabetes. As demonstrated in SAR studies of pyrazole-fused derivatives, this scaffold yields compounds with IC50 values as low as 1.0–3.4 nM [1]. The core's defined substitution vectors at positions 1 and 9 enable systematic optimization of potency, LipE, and Papp [1].

Neuroscience: Orexin Receptor Antagonist Synthesis

Employ this scaffold as a starting point for orexin receptor antagonist programs in sleep disorders or addiction. Patent literature confirms that 1,9-diazaspiro[5.5]undecane-2-one derivatives achieve Ki values below 100 nM at both OX1 and OX2 receptors, with selectivity tunable via N-9 substitution [2].

Antidiabetic Agent Development: α-Glucosidase Inhibitors

Develop next-generation α-glucosidase inhibitors using 1,9-diazaspiro[5.5]undecan-2-one as a privileged scaffold. Recent studies show that 1-benzyl-4-oxa derivatives achieve IC50 values of 49.96–63.15 nM, representing a 4,000- to 10,000-fold potency advantage over acarbose [3]. This scaffold offers a pathway to potent oral antidiabetic agents.

Chemical Biology: Tool Compound Synthesis

Leverage the spirocyclic rigidity and defined nitrogen vectors of 1,9-diazaspiro[5.5]undecan-2-one to design chemical probes for studying ACC, orexin, or other target engagement. The core's synthetic accessibility and commercial availability (≥95% purity) enable rapid construction of focused libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,9-Diazaspiro[5.5]undecan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.